N,N'-bis(4-sulfamoylphenyl)nonanediamide
Description
N,N'-bis(4-sulfamoylphenyl)nonanediamide is a symmetrical diamide compound featuring a nine-carbon aliphatic chain (nonanediamide backbone) linked to two 4-sulfamoylphenyl groups. The nonanediamide backbone may confer unique physicochemical properties, including solubility and membrane permeability, compared to shorter-chain analogs .
Properties
Molecular Formula |
C21H28N4O6S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N,N//'-bis(4-sulfamoylphenyl)nonanediamide |
InChI |
InChI=1S/C21H28N4O6S2/c22-32(28,29)18-12-8-16(9-13-18)24-20(26)6-4-2-1-3-5-7-21(27)25-17-10-14-19(15-11-17)33(23,30)31/h8-15H,1-7H2,(H,24,26)(H,25,27)(H2,22,28,29)(H2,23,30,31) |
InChI Key |
CYQZEUQITSEDLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Structure-Activity Relationships (SAR)
- Backbone Length: Longer chains (nonane vs.
- Substituent Effects : Sulfamoyl groups improve CA inhibition via zinc-binding interactions in the enzyme active site, while hydroxyethyl groups in Adelmidrol modulate anti-inflammatory pathways .
- Linker Geometry : Phenethyl linkers in chromene derivatives outperform benzyl analogs in CA inhibition, suggesting optimal spacing for target engagement .
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